molecular formula C16H12O4 B6525074 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one CAS No. 245329-30-0

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one

Cat. No.: B6525074
CAS No.: 245329-30-0
M. Wt: 268.26 g/mol
InChI Key: OUWCJEVIJWQBGU-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. As a member of the coumarin family, it shares a structural backbone with naturally occurring bioactive compounds like scopoletin (7-hydroxy-6-methoxy-2H-chromen-2-one), which is known for its range of therapeutic properties including antimicrobial, antioxidant, and anti-inflammatory activities . The specific substitution pattern on the core coumarin structure, featuring a hydroxy group at the 7-position and a 3-methoxyphenyl ring at the 3-position, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This makes it a valuable chemical scaffold for investigating structure-activity relationships in various pharmacological assays. Researchers utilize this compound in the development and screening of novel therapeutic agents, particularly in areas such as enzyme inhibition, cancer research, and inflammation studies. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Buyer assumes responsibility to confirm product identity and purity. All sales are final.

Properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-4-2-3-10(7-13)14-8-11-5-6-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWCJEVIJWQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Resorcinol reacts with ethyl 3-methoxyphenylacetoacetate in the presence of concentrated sulfuric acid as a catalyst. The mechanism proceeds via initial protonation of the carbonyl oxygen, followed by electrophilic attack on the resorcinol aromatic ring. Cyclization and subsequent dehydration yield the coumarin core.

Table 1: Traditional Pechmann Condensation Parameters

ComponentQuantity/ConcentrationRole
Resorcinol10 mmolPhenolic substrate
Ethyl 3-methoxyphenylacetoacetate10 mmolβ-Keto ester
H₂SO₄ (conc.)5 mLCatalyst
Ethanol30 mLSolvent
Temperature80°CReaction condition
Time2 hoursDuration
Yield85–92%Isolated product

Limitations and Modifications

While effective, traditional methods face challenges such as prolonged reaction times, corrosive acidic conditions, and moderate yields. Modifications include substituting sulfuric acid with Lewis acids (e.g., ZnCl₂) or solid acid catalysts to improve selectivity.

Green Chemistry Approaches Using Biogenic Catalysts

Recent advances prioritize sustainability, exemplified by the use of biogenic zinc oxide nanoparticles (ZnO NPs) to catalyze coumarin synthesis under aqueous conditions.

Synthesis with ZnO Nanoparticles

Biogenic ZnO NPs, derived from plant extracts, facilitate a solvent-free Pechmann reaction at room temperature. The protocol involves:

  • Catalyst Preparation : ZnO NPs synthesized via reduction of zinc acetate using Moringa oleifera leaf extract.

  • Reaction Setup : Resorcinol (10 mmol), ethyl 3-methoxyphenylacetoacetate (10 mmol), and ZnO NPs (5 mol%) stirred in water.

  • Isolation : Filtration and recrystallization from ethanol yield the pure product.

Table 2: Green Synthesis Performance Metrics

ParameterValueAdvantage
Reaction time10–15 minutesRapid kinetics
TemperatureRoom temperatureEnergy-efficient
Yield95–98%High efficiency
Catalyst reusability5 cyclesCost-effective

Mechanistic Insights

ZnO NPs act as Lewis acid catalysts, polarizing the carbonyl group of the β-keto ester and activating the resorcinol ring for electrophilic substitution. The aqueous medium minimizes side reactions, enhancing regioselectivity.

Industrial-Scale Production Considerations

Scaling up coumarin synthesis requires optimizing cost, safety, and environmental impact.

Process Intensification Strategies

  • Continuous Flow Reactors : Reduce batch variability and improve heat management.

  • Catalyst Immobilization : Silica-supported H₂SO₄ or ZnO NPs enable catalyst recovery.

  • Solvent Recycling : Ethanol recovery systems cut waste and costs.

Challenges in Industrialization

  • Purity Requirements : Chromatography or recrystallization steps add complexity.

  • Regulatory Compliance : Handling concentrated acids demands stringent safety protocols.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodCatalystSolventTemperature (°C)TimeYield (%)Eco-Friendliness
Traditional PechmannH₂SO₄Ethanol802 hrs92Low
Green PechmannZnO NPsWater2515 min98High

Key observations:

  • Yield : Green methods surpass traditional approaches due to enhanced catalytic activity.

  • Sustainability : ZnO NPs reduce hazardous waste and energy consumption.

  • Scalability : Continuous flow systems compatible with green protocols favor industrial adoption.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating agents: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

7-Hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one exhibits a range of biological activities that make it a candidate for drug development.

Anticancer Activity

Research indicates that coumarin derivatives, including this compound, possess anticancer properties. A study demonstrated that various coumarins can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest . The specific structure of this compound contributes to its effectiveness in targeting cancer cell lines.

Antioxidant Properties

The compound is noted for its antioxidant capabilities, which are essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting potential applications in formulations aimed at reducing oxidative damage in cells .

Biological Assays

The compound serves as a valuable tool in biological research, particularly in the development of fluorescent probes.

Fluorescent Probes for Binding Studies

A recent study highlighted the use of 7-hydroxycoumarin derivatives as fluorescent probes for studying the binding interactions of macrophage migration inhibitory factor (MIF). The derivative was synthesized to improve binding affinity and fluorescence properties, allowing for sensitive detection in competitive binding assays . The findings suggest that such probes can facilitate the understanding of MIF's role in various pathological conditions.

Cell-Based Assays

In addition to its use as a fluorescent probe, this compound has been utilized in cell-based assays to evaluate its effects on cell proliferation and signaling pathways. The compound's ability to interfere with MIF-induced ERK phosphorylation indicates its potential as a therapeutic agent in conditions where MIF plays a critical role .

Synthetic Methodologies

The synthesis of this compound has been explored using various methodologies that enhance yield and purity.

Copper-Catalyzed Reactions

Recent advancements have shown that copper-catalyzed aerobic oxidative cascade reactions can effectively synthesize coumarin derivatives. This method allows for the formation of complex structures with high efficiency and selectivity under mild conditions . Such synthetic routes are crucial for producing compounds with desirable pharmacological profiles.

Green Chemistry Approaches

The application of green chemistry principles in synthesizing this compound is gaining traction. Utilizing environmentally friendly solvents and reagents not only reduces waste but also enhances the sustainability of the synthesis process .

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The specific pathways involved can vary depending on the particular application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Findings :

  • The benzothiazole-substituted coumarin () demonstrates high selectivity for Cu²+ due to sulfur and nitrogen donor atoms, which enhance metal coordination.
  • Macrocyclic ligands (e.g., crown ethers) outperform coumarins in pH range and longevity but require complex synthesis .
Antileishmanial Activity:
Compound Substituents (Position) EC50 (μg/mL) Reference
7-{[(2R)-3,3-Dimethyloxiran-2-yl]methoxy}-8-[(2R,3R*)-3-isopropenyloxiran-2-yl]-2H-chromen-2-one 7-epoxide, 8-epoxide 9.9
7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one 7-OMe, 8-(4-Me-furyl) 10.5

Key Findings :

  • Epoxide and furyl substituents enhance antileishmanial activity, likely through improved membrane permeability or target binding. The 3-methoxyphenyl group’s role in antiparasitic activity remains unexplored .
Cytotoxicity Against Lung Cancer Cells:
Compound (Coumarin Derivatives) Substituents (Position) LD50 (A549 Cells, μM) Selectivity (A549 vs. LL47) Reference
7-Hydroxy-3-(piperazin-1-carbonyl)-2H-chromen-2-one (J1h) 7-OH, 3-(piperazine-carbonyl) Not reported
Dimethylaminoethoxy-substituted coumarin (Compound 6) Basic side chain 5.0 High selectivity

Key Findings :

  • Basic side chains (e.g., dimethylaminoethoxy) enhance cytotoxicity and selectivity for cancer cells. The 3-methoxyphenyl group’s electron-donating properties may reduce reactivity compared to electron-withdrawing groups in cytotoxic analogues .

Structural Modifications and Physicochemical Properties

Substituent effects on spectral and physical properties:

Compound Key Spectral Data (¹H-NMR, IR) Substituent Impact Reference
3-(3,4,5-Trimethoxyphenyl)-2H-chromen-2-one δ 7.80 (s, 1H), IR 1717 cm⁻¹ (C=O) Trimethoxy groups increase lipophilicity
(E)-3-[3-(3-Methoxyphenyl)acryloyl]-2H-chromen-2-one δ 8.59 (s, 1H), J = 20 Hz (trans-CH=CH) Conjugated acryloyl group enhances UV absorption
7-Hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one Not reported in evidence Predicted: Hydroxy and methoxy groups enable H-bonding and π-π interactions

Key Findings :

  • Methoxy and hydroxy groups improve solubility in polar solvents, whereas aromatic substituents (e.g., trimethoxyphenyl) enhance stability in hydrophobic environments .

Q & A

Q. How does microwave-assisted synthesis improve efficiency compared to conventional methods?

  • Methodological Answer :
  • Reduced Reaction Time : Achieve completion in 1–2 hours vs. 5–8 hours for conventional reflux .
  • Higher Yields : Minimize side reactions (e.g., ester hydrolysis) via controlled dielectric heating .
  • Energy Efficiency : Lower solvent volumes (e.g., 5 mL vs. 10 mL) reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-hydroxy-3-(3-methoxyphenyl)-2H-chromen-2-one
Reactant of Route 2
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